![molecular formula C20H21N5O2S2 B2810738 3-[(4-异丙基苯基)磺酰]-5-吡咯啉-1-基噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶 CAS No. 892740-38-4](/img/structure/B2810738.png)
3-[(4-异丙基苯基)磺酰]-5-吡咯啉-1-基噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a complex organic molecule. It has a molecular formula of C20H21N5O2S2 and an average mass of 427.543 Da . It is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring fused with a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine system . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
血清素受体拮抗剂的合成和生物研究
研究人员探索了噻吩[2,3-e][1,2,3]三唑并[1,5-a]嘧啶作为潜在血清素 5-HT6 受体拮抗剂的合成和生物学评价。这些化合物表现出选择性结合亲和力,并抑制血清素的功能性细胞反应,表明它们有望用于神经系统应用,而无需关注药物剂量或副作用 (Ivachtchenko 等人,2010)。
抗菌剂的开发
另一条研究途径涉及合成新的吡唑并[1,5-a]嘧啶、吡唑并[5,1-c]三嗪、1,3,4-噻二唑和吡啶衍生物,并结合 1,2,3-三唑部分。这些化合物已被研究其抗锥虫活性,为新型抗菌剂的开发提供了见解 (Abdelriheem 等人,2017)。
杂环化合物合成中的催化
该研究扩展到合成杂环化合物的方法,例如吡啶并[2,3-d]嘧啶酮的一锅三组分合成。该方法在研磨技术下利用铝酸磺酸纳米催化剂,强调了合成过程的效率和环境友好性 (Abdelrazek 等人,2019)。
探索杀虫剂潜力
已合成与所讨论化学结构相关的化合物,并评估了它们对各种害虫的杀虫特性,包括棉铃虫斜纹夜蛾。这项研究表明这些化合物在开发新的、有效的杀虫剂中的潜力 (Soliman 等人,2020)。
未来方向
The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This results in the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a key issue .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound has shown suitable pharmacokinetic properties, as indicated by in silico ADMET studies and drug-likeness studies . These properties help predict the structure requirement for the observed antitumor activity . .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .
属性
IUPAC Name |
10-(4-propan-2-ylphenyl)sulfonyl-7-pyrrolidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-13(2)14-5-7-15(8-6-14)29(26,27)20-19-21-18(24-10-3-4-11-24)17-16(9-12-28-17)25(19)23-22-20/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSCGEHUCXRZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。